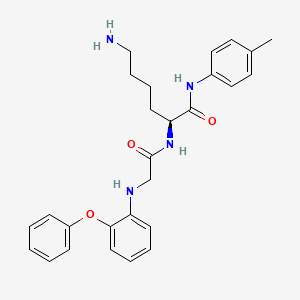
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of phenoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl-Lysine Backbone: The glycyl-lysine backbone can be synthesized through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Attachment of Phenoxyphenyl and Methylphenyl Groups: The phenoxyphenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl and methylphenyl groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide will depend on its specific interactions with molecular targets. Potential pathways may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
類似化合物との比較
Similar Compounds
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure with alanine instead of lysine.
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-serinamide: Similar structure with serine instead of lysine.
Uniqueness
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may exhibit unique properties due to the presence of the lysine residue, which can introduce additional functional groups and interactions compared to similar compounds.
特性
CAS番号 |
918436-27-8 |
|---|---|
分子式 |
C27H32N4O3 |
分子量 |
460.6 g/mol |
IUPAC名 |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenoxyanilino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C27H32N4O3/c1-20-14-16-21(17-15-20)30-27(33)24(12-7-8-18-28)31-26(32)19-29-23-11-5-6-13-25(23)34-22-9-3-2-4-10-22/h2-6,9-11,13-17,24,29H,7-8,12,18-19,28H2,1H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChIキー |
JFXXSMBEFNNXIJ-DEOSSOPVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)


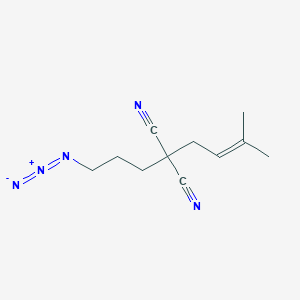
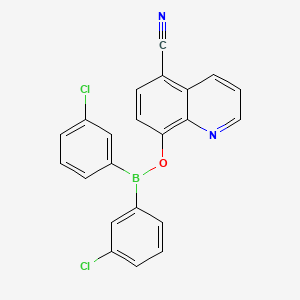
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)

![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
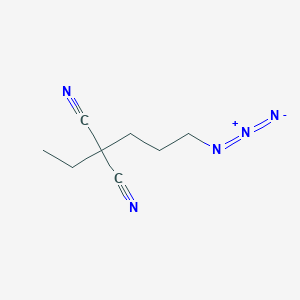
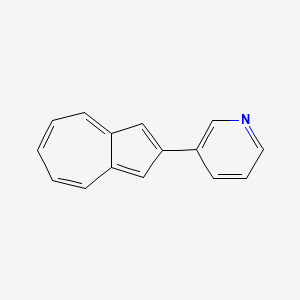
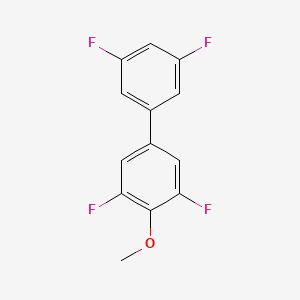

![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
